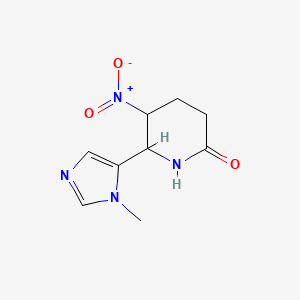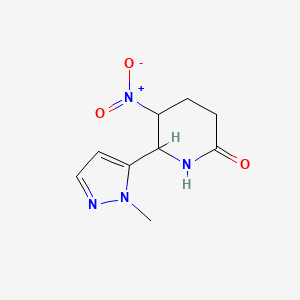
5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one (also known as 5-nitro-6-piperidin-2-one) is a heterocyclic compound containing a nitro group and a piperidine ring. It is an important intermediate used in the synthesis of various organic compounds and is also used in the synthesis of pharmaceuticals. In
Applications De Recherche Scientifique
5-nitro-6-piperidin-2-one has been used in various scientific research applications. It has been used as an intermediate in the synthesis of biologically active compounds such as antifungal agents, anti-inflammatory agents, and anticancer agents. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolidines and imidazolines. Additionally, it has been used in the synthesis of various other organic compounds, such as amino acids and amino alcohols.
Mécanisme D'action
The mechanism of action of 5-nitro-6-piperidin-2-one is not yet fully understood. However, it is believed that the nitro group of the compound is responsible for its biological activity. The nitro group can act as an electron-withdrawing group, which can cause changes in the structure of the molecule and its biological activity. The nitro group can also act as an electron-donating group, which can increase the reactivity of the molecule and its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-nitro-6-piperidin-2-one are still being studied. However, it has been shown to have antifungal, anti-inflammatory, and anticancer properties. It has also been shown to have antioxidant and neuroprotective properties. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-nitro-6-piperidin-2-one in laboratory experiments is its low cost and high yield. Additionally, it is a relatively stable compound, which makes it ideal for use in chemical syntheses. However, it is important to note that the nitro group can be toxic if not handled properly. Additionally, the compound can react with other compounds, which can lead to unexpected results.
Orientations Futures
There are a number of potential future directions for 5-nitro-6-piperidin-2-one. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical industry. Additionally, further research into the synthesis of 5-nitro-6-piperidin-2-one and its derivatives could lead to the development of more effective and efficient syntheses. Finally, further research into the toxicity of 5-nitro-6-piperidin-2-one and its derivatives could lead to the development of safer compounds.
Méthodes De Synthèse
The most commonly used method for the synthesis of 5-nitro-6-piperidin-2-one is the nitration of piperidine. This is done by reacting piperidine with nitric acid in the presence of sulfuric acid at temperatures between 0°C and 20°C. The reaction is exothermic and the resulting product is 5-nitro-6-piperidin-2-one. This method is preferred over other methods due to its high yield and low cost.
Propriétés
IUPAC Name |
5-nitro-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-7-6-9(8(2)14(7)3)12-10(15(17)18)4-5-11(16)13-12/h6,10,12H,4-5H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYCFZQTNREGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)
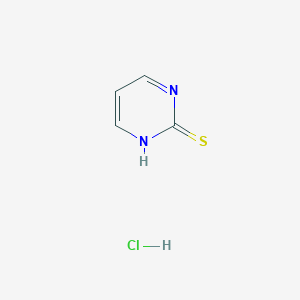
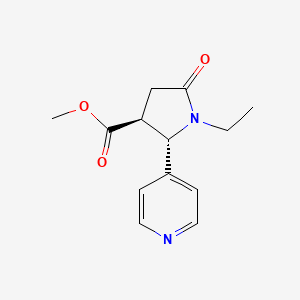
![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
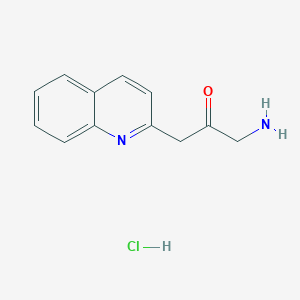


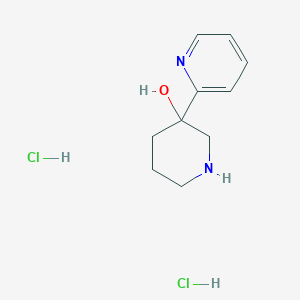
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)

